![molecular formula C5H2BrClN4 B11876449 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazines with aryl aldehydes. One common method employs iodobenzene diacetate as the oxidizing agent in methanol . This reaction proceeds under mild conditions and offers good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of hypervalent iodine reagents, such as iodobenzene diacetate, is favored due to their low toxicity and ease of handling .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like iodobenzene diacetate.
Substitution: Involves nucleophilic substitution reactions where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding interactions, disrupting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities. Its combination of bromine and chlorine atoms enhances its reactivity and potential as a therapeutic agent .
Biological Activity
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a triazole ring fused with a pyrimidine structure, this compound features bromine and chlorine substituents at the 8 and 5 positions, respectively. Its molecular formula is C6H4BrClN4. Recent studies indicate that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting their growth. The presence of halogen substituents is believed to enhance its reactivity and biological efficacy, potentially allowing it to disrupt microbial cell function.
Anticancer Properties
Similar compounds have been recognized for their anticancer effects. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, docking studies indicate potential interactions with enzymes or receptors involved in cancer progression. These findings align with research on structurally related compounds that have demonstrated significant anticancer activity.
The mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication or repair mechanisms in cancer cells. Further investigations are required to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | Similar triazole-pyrimidine core | Different halogen positioning |
5-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine | Lacks bromination at the 8-position | Potentially different biological activity |
8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine | Contains a methylthio group at the 5-position | May exhibit distinct pharmacological properties |
This table highlights the unique halogen substitutions in this compound that may influence its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
- Mechanistic Insights : Another investigation explored the mechanism of action of triazole derivatives on cancer cells. It was found that some compounds induced apoptosis through DNA damage and cell cycle arrest .
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H |
InChI Key |
OGNYGANULBMANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)Br |
Origin of Product |
United States |
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